2-Chloro-4-phenylbenzyl bromide
Description
2-Chloro-4-phenylbenzyl bromide (CAS 201286-95-5) is a brominated aromatic compound characterized by a benzyl bromide backbone substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position of the benzene ring. This structure imparts unique reactivity and steric properties, making it a valuable intermediate in organic synthesis. For instance, it is used in the preparation of indazole derivatives, such as 2-(2-Chloro-4-phenylbenzyl)-6-(methoxycarbonyl)-3-methyl-2H-indazole, via nucleophilic substitution reactions under mild conditions (e.g., potassium carbonate, ethyl acetate/water, 70°C) .
Properties
Molecular Formula |
C13H10BrCl |
|---|---|
Molecular Weight |
281.57 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrCl/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZWDJYYRQJZJZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Reactivity: Bromides (e.g., this compound, 4-chlorobenzyl bromide) exhibit higher reactivity in nucleophilic substitutions compared to chlorides (e.g., 2-chlorobenzyl chloride) due to the superior leaving-group ability of Br⁻ . However, this group may enhance stability in intermediates . Electron-withdrawing groups (e.g., CF₃O in 3-chloro-4-(trifluoromethoxy)benzyl bromide) increase electrophilicity but may reduce steric accessibility .
Applications :
- This compound : Primarily used in synthesizing heterocyclic compounds like indazoles, which are relevant to drug development .
- 4-Chlorobenzyl bromide : A versatile precursor for antifungal agents and laboratory reagents .
- Fluorinated analogs (e.g., 2-fluorobenzyl bromide): Valued in medicinal chemistry for modulating pharmacokinetic properties .
Safety :
- 4-Chlorobenzyl bromide has documented hazards, including skin/eye irritation and respiratory toxicity, necessitating PPE and proper ventilation .
- While specific SDS data for this compound is unavailable, its structural similarity to other benzyl bromides suggests comparable risks, with added precautions for phenyl-group-related lipophilicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-phenylbenzyl bromide with high purity?
- Methodology : Use nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation, leveraging the reactivity of benzyl bromide intermediates. For example, halogenated toluene derivatives can undergo bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor by thin-layer chromatography (TLC) for reaction completion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy verifies C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with computational predictions (e.g., PubChem data ).
Q. What analytical techniques quantify residual bromide ions in this compound samples?
- Methodology : Ion chromatography with conductivity detection (e.g., Dionex ICS-3000) separates and quantifies bromide ions. Calibrate using potassium bromide standards. Alternatively, potentiometric titration with silver nitrate (AgNO₃) provides a cost-effective approach .
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (silica gel) to mitigate hydrolysis. Regularly assess purity via NMR or TLC to detect decomposition .
Advanced Research Questions
Q. How do electronic effects of the chloro and phenyl substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. Experimentally, compare reaction rates in Suzuki-Miyaura couplings using para-substituted arylboronic acids. The chloro group’s electron-withdrawing nature may stabilize transition states, while the phenyl ring introduces steric hindrance .
Q. What strategies resolve low yields in alkylation reactions using this compound as an electrophile?
- Methodology : Optimize solvent polarity (e.g., switch from THF to DMF) to enhance electrophilicity. Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems. Monitor byproduct formation (e.g., elimination products) via GC-MS and adjust base strength (e.g., K₂CO₃ vs. NaH) .
Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitutions?
- Methodology : Use molecular docking software (e.g., AutoDock Vina) to model interactions with nucleophiles (e.g., amines). Calculate Fukui indices to identify electrophilic hotspots. Validate predictions with kinetic studies under controlled conditions .
Q. How to design a kinetic study to assess hydrolysis rates of this compound under varying pH?
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